molecular formula C19H14 B14624246 1-(1H-Inden-3-yl)naphthalene CAS No. 57803-93-7

1-(1H-Inden-3-yl)naphthalene

Cat. No.: B14624246
CAS No.: 57803-93-7
M. Wt: 242.3 g/mol
InChI Key: HXFBWURKBSHKGH-UHFFFAOYSA-N
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Description

1-(1H-Inden-3-yl)naphthalene is an organic compound with the molecular formula C19H14. It is a fused polycyclic aromatic hydrocarbon, consisting of an indene moiety attached to a naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-Inden-3-yl)naphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with indene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods: This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Inden-3-yl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

Scientific Research Applications

1-(1H-Inden-3-yl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-Inden-3-yl)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .

Comparison with Similar Compounds

  • 1-(2-methyl-1H-inden-4-yl)naphthalene
  • 1-(3H-inden-1-yl)naphthalene
  • 1-(1,3-Dimethyl-1H-inden-1-yl)naphthalene

Comparison: 1-(1H-Inden-3-yl)naphthalene is unique due to its specific indene and naphthalene fusion, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

CAS No.

57803-93-7

Molecular Formula

C19H14

Molecular Weight

242.3 g/mol

IUPAC Name

1-(3H-inden-1-yl)naphthalene

InChI

InChI=1S/C19H14/c1-3-9-16-14(6-1)8-5-11-18(16)19-13-12-15-7-2-4-10-17(15)19/h1-11,13H,12H2

InChI Key

HXFBWURKBSHKGH-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2=CC=CC=C21)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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